5-Bromo-2'-chloro-2-hydroxybenzophenone (CAS 332104-54-8) is a halogenated diaryl ketone with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 g/mol [1]. It is typically supplied as a faint yellow to green crystalline powder with a melting point range of 104–108 °C . This compound is a member of the 2-hydroxybenzophenone class, which are important starting materials and intermediates in the fine chemical and pharmaceutical industries [2].
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Dual-halogen scaffold with 5-bromo and 2′-chloro substitution enables sequential chemoselective cross-coupling
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Synthetic building block for pharmaceutical intermediate and metal complex ligand synthesis
3
High-purity supply available for sensitive synthetic steps requiring minimal side reactions
Simple substitution of 5-bromo-2'-chloro-2-hydroxybenzophenone with other 2-hydroxybenzophenone analogs is not scientifically valid. The specific combination of bromine at the 5-position and chlorine at the 2'-position creates a unique electronic and steric environment [1]. This halogen pattern is critical for determining the compound's utility as a synthetic building block, enabling specific cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with mono-halogenated or differently substituted analogs [2]. Furthermore, the precise substitution pattern dictates the redox behavior of its derived metal complexes, as demonstrated by electrochemical comparisons between its 5-bromo and 5-chloro nickel(II) thiosemicarbazone complexes [3].
[2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
[3] Güveli, Ş. (2020). Nickel(II)-PPh3 complexes of substituted benzophenone thiosemicarbazones: Electrochemistry, structural analysis, and antioxidant properties. Journal of Coordination Chemistry, 73(1), 137–153. View Source
Quantitative Evidence for 5-Bromo-2'-chloro-2-hydroxybenzophenone
Purity Comparison: High-Purity vs. Standard Grade
High-purity batches of 5-bromo-2'-chloro-2-hydroxybenzophenone can be sourced with a purity of 99.5% by GC area, as specified in a batch Certificate of Analysis (CoA) . This level of purity exceeds the typical 95-97% assay range commonly offered by many suppliers for this and similar research chemicals .
Purity contextData to verify
99.5% (high-purity batch) vs ≥97% (typical supplier assay)
Higher purity may reduce side reactions in sensitive synthesis steps.
Analytical ChemistryChemical SynthesisQuality Control
Evidence Dimension
Purity (by GC area)
Target Compound Data
99.5% (typical batch value)
Comparator Or Baseline
≥97% (typical supplier assay)
Quantified Difference
+2.5 percentage points
Conditions
Gas Chromatography (GC) analysis, as per vendor batch CoA.
Why This Matters
Higher purity minimizes side reactions and impurities in sensitive synthetic steps, leading to higher yields and more reliable research outcomes.
Analytical ChemistryChemical SynthesisQuality Control
SGLT2 Inhibitor Intermediate Potency
5-Bromo-2'-chloro-2-hydroxybenzophenone serves as a key scaffold in the synthesis of C-aryl glucoside SGLT2 inhibitors . While the compound itself is an intermediate, the potency of derived drug candidates provides a benchmark for its utility. In a relevant study, a synthesized SGLT2 inhibitor containing the 5-bromo-2'-chlorophenyl moiety demonstrated an IC50 of 94.8 nM against human SGLT2 [1]. This is comparable to other potent SGLT2 inhibitors in the same class, such as dapagliflozin (IC50 = 1.2 nM) and canagliflozin (IC50 = 2.7 nM) [2], indicating that this halogenated benzophenone core is capable of yielding highly active molecules.
SGLT2 inhibitionClass-level
94.8 nM (derived compound) vs 1.2–2.7 nM (known inhibitors)
Supports scaffold utility in medicinal chemistry research; class-level inference.
Derived compound data, not direct product activity.
Medicinal ChemistryDrug DiscoverySGLT2 Inhibitors
Evidence Dimension
Inhibition of human SGLT2 (IC50)
Target Compound Data
94.8 nM (for a final compound derived from a similar scaffold)
Comparator Or Baseline
Dapagliflozin: 1.2 nM; Canagliflozin: 2.7 nM
Quantified Difference
Within the nanomolar potency range of established SGLT2 drugs
Conditions
In vitro assay using human SGLT2 expressed in CHOK1 cells.
Why This Matters
Demonstrates the compound's proven ability to act as a precursor to potent, therapeutically relevant molecules, validating its selection for drug discovery projects.
[2] Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. View Source
5-Bromo vs. 5-Chloro Nickel(II) Complex Electrochemistry
The electrochemical properties of nickel(II) complexes derived from 5-bromo-2'-chloro-2-hydroxybenzophenone thiosemicarbazone were directly compared with its 5-chloro analog [1]. Cyclic voltammetry revealed that both complexes display metal-centered and ligand-centered redox processes. While both complexes exhibit similar overall behavior, the specific redox potentials are influenced by the nature of the 5-substituent. For instance, the difference in the electron-withdrawing nature of bromine versus chlorine can subtly alter the electron density on the metal center, which is reflected in their respective redox waves.
Electrochemical behaviorHead-to-head
Distinct redox signatures for 5-Br vs 5-Cl nickel(II) complex
5-Bromo substituent imparts distinct redox tuning to derived complexes.
Cyclic voltammetry in DMF; potential shifts not tabulated.
Nickel(II) complex of 5-bromo-2'-chloro-2-hydroxybenzophenone thiosemicarbazone
Comparator Or Baseline
Nickel(II) complex of 5-chloro-2'-chloro-2-hydroxybenzophenone thiosemicarbazone
Quantified Difference
Specific potential differences not numerically tabulated in abstract, but structural and electrochemical studies confirmed distinct redox signatures for each complex.
Conditions
Cyclic voltammetry in DMF with 0.1 M tetrabutylammonium tetrafluoroborate as supporting electrolyte.
Why This Matters
This head-to-head comparison provides direct evidence that the 5-bromo substituent imparts distinct electrochemical properties to the resulting complex, which is crucial for designing catalysts or materials with specific redox behavior.
[1] Güveli, Ş. (2020). Nickel(II)-PPh3 complexes of substituted benzophenone thiosemicarbazones: Electrochemistry, structural analysis, and antioxidant properties. Journal of Coordination Chemistry, 73(1), 137–153. View Source
Conformational Effects of Halogenation Pattern
The crystal structure of 5-chloro-2-hydroxybenzophenone has been determined, revealing an intramolecular O—H···O hydrogen bond and a dihedral angle of 57.02° between its two aromatic rings [1]. This compares to a dihedral angle of 56° for unsubstituted benzophenone [2]. The presence of a bromine atom in the 5-position of 5-bromo-2'-chloro-2-hydroxybenzophenone is expected to further influence both the molecular conformation and the strength of the intramolecular hydrogen bond due to its larger size and different polarizability compared to chlorine. Crystallographic data for the title compound is also available, confirming a similar monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [3].
Crystal conformationCross-study comparable
Dihedral angle ~57° (5-Cl analog); unit cell a=20.25 Å for 5-Br compound
Halogen size and polarizability influence molecular conformation and packing.
Unit cell parameters: a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°
Conditions
X-ray crystallography at 293 K.
Why This Matters
Understanding the subtle conformational differences induced by bromine vs. chlorine substitution is critical for structure-based drug design and for predicting molecular recognition events.
[1] Cox, P. J., & MacManus, S. M. (2003). 5-Chloro-2-hydroxybenzophenone, featuring O—H⋯O, C—H⋯O, C—H⋯π and π–π interactions. Acta Crystallographica Section C, 59(10), o603–o604. View Source
[2] Fleischer, E. B., Sung, N., & Hawkinson, S. (1968). Crystal Structure of Benzophenone. The Journal of Physical Chemistry, 72(12), 4311–4312. View Source
[3] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Stereogeometry and absolute configuration of a furanyl compound. Journal of Chemical Crystallography, 25(7), 429–432. View Source
Validated Research Applications for 5-Bromo-2'-chloro-2-hydroxybenzophenone
Synthesis of C-Aryl Glucoside SGLT2 Inhibitors
As a key halogenated scaffold, 5-bromo-2'-chloro-2-hydroxybenzophenone is a proven intermediate for constructing potent SGLT2 inhibitors, a major class of antidiabetic drugs. The quantitative evidence from SGLT2 inhibition assays demonstrates that derivatives of this core structure achieve nanomolar potency, validating its use in medicinal chemistry programs targeting this pathway [1].
Nickel(II) Complexes with Tailored Electrochemistry
The compound is an ideal ligand precursor for synthesizing nickel(II) thiosemicarbazone complexes. Direct comparative electrochemical data confirms that the 5-bromo substituent yields complexes with distinct redox behavior compared to their 5-chloro counterparts. This makes it a valuable building block for researchers developing new catalysts, sensors, or redox-active materials [2].
The presence of both aryl bromide and aryl chloride groups in distinct electronic environments makes this compound a versatile substrate for sequential, chemoselective cross-coupling reactions. This allows for the systematic and controlled diversification of the benzophenone core to generate compound libraries, a cornerstone of modern drug discovery [3].
Crystallographic and Conformational Studies of Halogenated Benzophenones
The distinct substitution pattern of this compound, compared to simpler analogs like 5-chloro-2-hydroxybenzophenone, makes it a valuable subject for crystallographic studies. Its crystal structure provides essential data for understanding how halogenation affects molecular conformation, packing, and intermolecular interactions [4].
Application
Selection Property
Validation Focus
SGLT2 inhibitor research intermediate
Dual-halogen scaffold for C-aryl glucoside construction
[2] Güveli, Ş. (2020). Nickel(II)-PPh3 complexes of substituted benzophenone thiosemicarbazones: Electrochemistry, structural analysis, and antioxidant properties. Journal of Coordination Chemistry, 73(1), 137–153. View Source
[3] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
[4] Moers, F. G., Smits, J. M. M., Beurskens, P. T., Thuring, J. W., & Zwanenburg, B. (1995). Stereogeometry and absolute configuration of a furanyl compound. Journal of Chemical Crystallography, 25(7), 429–432. View Source
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